Mercuric sulfide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of β-mercuric sulfide nanoparticles employs a solvent-based approach using mercuric chloride and elemental sulfur as starting materials. Ethanol acts as the solvent, and sodium hydroxide as the hydrolysis agent. Mild sonication during the process results in nanoparticles with reduced surface oxygen content and smaller particle sizes compared to those produced without sonication. This method is notable for its avoidance of highly toxic reagents and its ecological benefits (Xin Xu & E. Carraway, 2012).

Molecular Structure Analysis

The molecular structure and aggregation properties of nanoscale HgS particles have been studied in detail. These particles, when formed and aged in the presence of dissolved organic matter (DOM), exhibit metacinnabar-like spherical nanoparticles with a diameter of 3–5 nm. Over time, these nanoparticles agglomerate to form larger mass-fractal aggregates without changing the size of the primary particles. The crystallinity of these particles also increases as they age, affecting their bioavailability and methylation potential (A. Pham et al., 2014).

Applications De Recherche Scientifique

-

Environmental Science and Pollution Research

- Summary of Application : Mercuric sulfide plays a significant role in the detoxification of mercury, a hazardous environmental pollutant .

- Methods of Application : The process involves biosorption and bioaccumulation mechanisms. Mercuric ion reductase and exopolysaccharides also play a significant role in the detoxification of mercury .

- Results or Outcomes : The use of biological methods for mercury detoxification is considered eco-friendly, clean, greener, and safer for the remediation of heavy metals compared to conventional methods .

-

Chemical Compound Applications

- Summary of Application : Mercuric sulfide can be converted by heating with zinc oxide to tough, resilient materials .

- Methods of Application : These materials are used to make hoses and linings for storage tanks and in other applications requiring resistance to chemical and physical attack .

- Results or Outcomes : They have also been used as solid fuels for rockets .

-

Soil Geochemical Evolution

- Summary of Application : Mercuric sulfide is involved in the formation process during the geochemical evolution of soil redox conditions during flooding .

- Methods of Application : The reaction of mercury with other metal sulfides or sulfhydryl groups in the soil may contribute to the formation of HgS .

- Results or Outcomes : The resultant pe and pH of the soil would be within the stability range of HgS .

-

Analysis of Chloride Ions

-

Traditional Chinese Medicine

- Summary of Application : Historically, mercury and mercury-containing preparations have been widely used in traditional Chinese medicine and applied in many clinical practices mainly in the form of mercury sulfides .

- Methods of Application : The clinical application, toxicity manifestations, and symptoms of these preparations largely depend on the route of administration and the dosage form .

- Results or Outcomes : Commonly used mercury-containing medicinal materials and preparations in traditional Chinese medicine include Cinnabar, an excellent medicine for tranquilizing the nerves; Hongsheng Dan and Baijiang Dan, which have antibacterial, anti-inflammatory, promotion of tissue repair and regeneration and other pharmacological effects .

-

Microbial Methylation

- Summary of Application : Extracellular polymeric substances (EPS), continuously secreted and released by anaerobic methylating bacteria, enhance the dissolution processes of cinnabar (α-HgS) minerals .

- Methods of Application : The enhancing effects of EPS occur to a greater extent in the dissolution of nanoparticulate α-HgS compared to the bulk-scale counterpart .

- Results or Outcomes : The released EPS–Hg ( II) species are available for microbial methylation to produce bioaccumulative neurotoxin, methylmercury .

-

Mercury Detoxification

- Summary of Application : Mercuric sulfide plays a significant role in the detoxification of mercury, a hazardous environmental pollutant .

- Methods of Application : The process involves biosorption and bioaccumulation mechanisms. Mercuric ion reductase and exopolysaccharides also play a significant role in the detoxification of mercury .

- Results or Outcomes : The use of biological methods for mercury detoxification is considered eco-friendly, clean, greener, and safer for the remediation of heavy metals compared to conventional methods .

-

Environmental Risks

- Summary of Application : Extracellular polymeric substances (EPS), continuously secreted and released by anaerobic methylating bacteria, enhance the dissolution processes of cinnabar (α-HgS) minerals .

- Methods of Application : The enhancing effects of EPS occur to a greater extent in the dissolution of nanoparticulate α-HgS compared to the bulk-scale counterpart .

- Results or Outcomes : The released EPS–Hg ( II) species are available for microbial methylation to produce bioaccumulative neurotoxin, methylmercury .

Safety And Hazards

Orientations Futures

The methylation potential of a mercury sulfide mineral, nanoparticulate metacinnabar, is determined by its crystal structure . This has implications for understanding the environmental behavior of mercury and other nutrient or toxic soft elements . As the mercury cell as used in the chlor-alkali industry is being phased out over concerns over mercury emissions, the metallic mercury from these setups is converted into mercury sulfide for underground storage .

Propriétés

IUPAC Name |

sulfanylidenemercury | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Hg.S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXKXDIKCIPXUPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

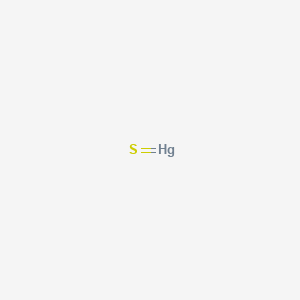

S=[Hg] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HgS | |

| Record name | MERCURIC SULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8816 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | mercury(II) sulfide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Mercury(II)_sulfide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301318265 | |

| Record name | Cinnabarite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Mercuric sulfide appears as odorless red or black solid. Sinks in water. Insoluble in water., Dry Powder, Black or red solid; [2 entries in Merck Index] Mercuric sulfide, black is insoluble; Mercuric sulfide, red is soluble in aqua regia (separation of S) and hydriodic acid (H2S formation); [ATSDR ToxProfiles] | |

| Record name | MERCURIC SULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8816 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mercury sulfide (HgS) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Mercury(II) sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2576 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

8 at 68 °F (USCG, 1999) - Denser than water; will sink | |

| Record name | MERCURIC SULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8816 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Product Name |

Mercuric sulfide | |

CAS RN |

1344-48-5, 19122-79-3, 23333-45-1 | |

| Record name | MERCURIC SULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8816 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mercury sulfide (HgS) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1344-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinnabarite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19122-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mercuric sulfide, black | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001344485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnabar | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019122793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfanylidenemercury | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023333451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mercury sulfide (HgS) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cinnabarite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mercury(II) sulfide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.270 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid](/img/structure/B73014.png)